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Compound of Interest

Compound Name: Diironnonacarbonyl

Cat. No.: B12055905 Get Quote

Introduction

Diiron nonacarbonyl, Fe₂(CO)₉, is an air-sensitive, orange crystalline solid widely utilized in

organometallic chemistry and organic synthesis.[1] As a reactive source of zero-valent iron, it is

often preferred over the more volatile and toxic iron pentacarbonyl, Fe(CO)₅.[2] Its virtual

insolubility in common organic solvents is a notable characteristic.[1] Fe₂(CO)₉ serves as a

versatile reagent for synthesizing other iron carbonyl complexes, mediating cycloaddition and

coupling reactions, and acting as a precursor for advanced materials.[1][3]

Key Applications

The utility of diiron nonacarbonyl spans several key areas of organic synthesis, from the

formation of carbon-carbon bonds to the synthesis of complex organometallic reagents. Its

reactivity is central to cycloadditions, C-C coupling reactions, and as a precursor to other

catalytically active species.
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Figure 1: Key applications of diiron nonacarbonyl in organic synthesis.

1. Precursor to Iron Carbonyl Complexes

Diiron nonacarbonyl is a primary starting material for various iron carbonyl complexes, such as

those of the type Fe(CO)₄L (where L is a Lewis base) and Fe(CO)₃(diene).[1][3] These

syntheses are often performed in tetrahydrofuran (THF), where Fe₂(CO)₉ is believed to

dissociate into Fe(CO)₅ and a reactive Fe(CO)₄(THF) intermediate.[1][4] A prominent example

is the synthesis of (benzylideneacetone)iron tricarbonyl, (bda)Fe(CO)₃, a useful reagent for

transferring the Fe(CO)₃ moiety to other organic substrates.[5][6]

2. Cycloaddition Reactions

Fe₂(CO)₉ is instrumental in constructing cyclic systems through various cycloaddition

pathways.

Noyori [3+2] Reaction: It facilitates the synthesis of cyclopentadienones through a formal

[3+2] cycloaddition of dibromoketones and alkenes or alkynes.[1] The reaction proceeds via

the formation of an oxyallyl iron(II) intermediate.
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[2+2+1] Cycloadditions (Pauson-Khand Type Reaction): While the Pauson-Khand reaction

(PKR) traditionally uses cobalt catalysts, iron carbonyls, including Fe₂(CO)₉, can also

mediate the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form

cyclopentenones.[7][8]

Synthesis of Cyclobutadiene Complexes: Fe₂(CO)₉ reacts with 3,4-dihalocyclobutenes to

produce stable (cyclobutadiene)iron tricarbonyl complexes.[1][9] This reaction provides a

valuable route to the otherwise unstable cyclobutadiene ligand, allowing for further synthetic

transformations.

3. Carbon-Carbon Coupling Reactions

Fe₂(CO)₉, often in combination with other ligands, catalyzes C-C bond formation. A notable

example is the allylation of zinc enolates.[3] A system comprising Fe₂(CO)₉ and

triphenylphosphine acts as a cost-effective catalyst for this transformation, providing allylated

products with high diastereoselectivity, particularly in cyclic systems.[3]

4. Protection of Dienes

The Fe(CO)₃ fragment, readily available from Fe₂(CO)₉, can coordinate to 1,3-dienes to form

stable (diene)Fe(CO)₃ complexes. This serves as an effective method for protecting the diene

functionality from reactions such as catalytic hydrogenation or Diels-Alder reactions. The diene

can be liberated from the iron complex at a later stage using mild oxidizing agents like ceric

ammonium nitrate (CAN) or trimethylamine N-oxide.

5. Synthesis of Iron-Containing Nanoparticles

Diiron nonacarbonyl is used as a solid, non-volatile precursor for the synthesis of iron and iron-

containing heterometallic nanoparticles.[10] Thermal decomposition of Fe₂(CO)₉, often in the

presence of surfactants and high-boiling point solvents, yields well-defined nanoparticles with

applications in catalysis and materials science.[3][10]

Quantitative Data Summary
The following table summarizes representative reactions using diiron nonacarbonyl,

highlighting the reaction conditions and reported yields.
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Reaction
Type

Substrate
s

Reagent/
Catalyst

Solvent
Temperat
ure

Yield
Referenc
e

Cyclobutad

iene

Complex

Synthesis

cis-3,4-

Dichlorocy

clobutene

Fe₂(CO)₉

(stoich.)
Benzene 50-55 °C 45-46% [9]

Fe(CO)₃

Transfer

Reagent

Synthesis

Benzyliden

eacetone

Fe₂(CO)₉

(stoich.)
Ether Reflux Good [6]

Pauson-

Khand

Type

Reaction

(Allene)

Allene,

Alkyne

Fe₂(CO)₉

(stoich.)
Hexane 65 °C 60-80% [8]

Allylation of

Zinc

Enolate

Cyclohexe

none-

derived

Zinc

Enolate,

Allyl

Bromide

Fe₂(CO)₉ /

PPh₃ (cat.)
THF

Room

Temp
65-85% [3]

Nanoparticl

e

Synthesis

Fe₂(CO)₉,

Dodecylam

ine (DDA)

- ODE 180 °C N/A [10]

Experimental Protocols
Protocol 1: Synthesis of (Cyclobutadiene)iron Tricarbonyl[9]

This protocol describes the reaction of cis-3,4-dichlorocyclobutene with diiron nonacarbonyl to

yield the stable cyclobutadiene complex.
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Figure 2: Workflow for the synthesis of (cyclobutadiene)iron tricarbonyl.

Materials:

cis-3,4-Dichlorocyclobutene (20 g, 0.16 mol)

Diiron nonacarbonyl (approx. 140 g, 0.385 mol)

Anhydrous benzene (125 mL)

Pentane

Filtercel

Nitrogen gas supply

Procedure:

Setup: In a well-ventilated fume hood, equip a 500-mL, three-necked flask with a mechanical

stirrer and a condenser topped with a T-piece for nitrogen inlet/outlet. Place the flask in an oil

bath.
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Charging the Flask: Add cis-3,4-dichlorocyclobutene (20 g) and anhydrous benzene (125

mL) to the flask. Flush the system thoroughly with nitrogen.

Initiation: Add an initial portion of diiron nonacarbonyl (25 g) to the stirred solution. Stop the

nitrogen flow and heat the mixture to 50–55 °C. A rapid evolution of carbon monoxide gas

will be observed.

Incremental Addition: As the rate of gas evolution subsides (typically after ~15 minutes), add

another 8 g portion of diiron nonacarbonyl. Continue these incremental additions until the

conversion is complete and no more CO evolves. The total reaction time is approximately 6

hours.

Post-Reaction: Once the reaction is complete, continue stirring at 50 °C for an additional

hour.

Workup: Cool the reaction mixture and filter it with suction through a pad of Filtercel. Caution:

The solid residue is often pyrophoric and should be wetted with water immediately after

filtration before disposal.[9]

Extraction: Thoroughly wash the residue in the funnel with pentane until the washings are

colorless.

Purification: Combine the filtrates and remove the pentane and most of the benzene using a

rotary evaporator. Transfer the residual liquid to a distillation apparatus and distill under

reduced pressure to remove any remaining benzene and iron pentacarbonyl byproduct.

Isolation: Collect the product, (cyclobutadiene)iron tricarbonyl, as a pale yellow oil by

vacuum distillation (b.p. 47 °C at 3 mmHg). The expected yield is 13.8–14.4 g (45–46%).[9]

Protocol 2: Synthesis of (Benzylideneacetone)iron Tricarbonyl, (bda)Fe(CO)₃[6]

This protocol describes a straightforward method for preparing (bda)Fe(CO)₃, a common

Fe(CO)₃ transfer agent.

Materials:

Diiron nonacarbonyl, Fe₂(CO)₉
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Benzylideneacetone (bda)

Anhydrous diethyl ether or other suitable solvent (e.g., benzene)

Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

Setup: Under an inert atmosphere (e.g., nitrogen or argon), add diiron nonacarbonyl and a

stoichiometric equivalent of benzylideneacetone to a round-bottom flask equipped with a

reflux condenser and a magnetic stir bar.

Solvent Addition: Add anhydrous diethyl ether to the flask to create a slurry.

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the color

change of the solution and the consumption of the solid Fe₂(CO)₉.

Workup: Once the reaction is complete (typically after several hours), cool the mixture to

room temperature.

Purification: Filter the reaction mixture to remove any insoluble byproducts. Remove the

solvent from the filtrate under reduced pressure. The resulting red solid can be further

purified by recrystallization from a suitable solvent like hexane or by column chromatography

on silica gel.

Safety Information
Diiron nonacarbonyl is a flammable solid and is air and moisture sensitive. It should be handled

under an inert atmosphere. Although non-volatile, it can be a source of highly toxic carbon

monoxide upon decomposition.[11] The solid residue from reactions can be pyrophoric.[9]

Appropriate personal protective equipment (PPE), including gloves and safety glasses, should

be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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